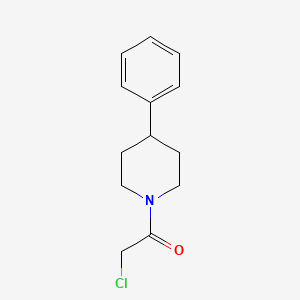

1-(Chloroacetyl)-4-phenylpiperidine

CAS No.: 87358-96-1

Cat. No.: VC8354068

Molecular Formula: C13H16ClNO

Molecular Weight: 237.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87358-96-1 |

|---|---|

| Molecular Formula | C13H16ClNO |

| Molecular Weight | 237.72 g/mol |

| IUPAC Name | 2-chloro-1-(4-phenylpiperidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C13H16ClNO/c14-10-13(16)15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

| Standard InChI Key | SNQBZDZYDIVNSB-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C2=CC=CC=C2)C(=O)CCl |

| Canonical SMILES | C1CN(CCC1C2=CC=CC=C2)C(=O)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

1-(Chloroacetyl)-4-phenylpiperidine is formally identified by the molecular formula C₁₃H₁₆ClNO and a molecular weight of 237.73 g/mol . The IUPAC name derives from the piperidine ring substituted at the 1-position with a chloroacetyl group (-CO-CH₂Cl) and at the 4-position with a phenyl group. This nomenclature distinguishes it from related derivatives, such as 1-(2-chloroacetyl)-N-phenylpiperidine-4-carboxamide (CAS 923171-84-0), which includes an additional carboxamide moiety .

Structural Features

The compound’s core structure consists of a six-membered piperidine ring. Quantum mechanical modeling or X-ray crystallography would be required to confirm its precise conformation, but analogies to similar piperidine derivatives suggest a chair conformation with equatorial substituents minimizing steric strain . The chloroacetyl group introduces electrophilic reactivity, making the compound a potential intermediate in nucleophilic substitution reactions.

Synthetic Pathways and Preparation

Historical Synthesis Methods

While no direct synthesis of 1-(Chloroacetyl)-4-phenylpiperidine is documented in the provided sources, U.S. Patent 2,904,550 offers insights into analogous 4-phenylpiperidine derivatives . For example, 4-phenyl-4-hydroxypiperidine is reacted with acetophenone and paraformaldehyde under acidic conditions to form intermediates, which are subsequently functionalized via acylation or alkylation. Adapting this approach, chloracetylation could be achieved using chloroacetic anhydride or chloroacetyl chloride in the presence of a base such as pyridine.

Stepwise Reaction Mechanism

-

Piperidine Substitution: 4-phenylpiperidine is treated with chloroacetyl chloride in anhydrous dichloromethane.

-

Acylation: The secondary amine at the 1-position reacts with the chloroacetyl group, forming an amide bond.

-

Purification: The crude product is isolated via solvent extraction and recrystallized from ethyl acetate .

Physicochemical Properties

Solubility and Reactivity

The chloroacetyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) while the phenyl ring contributes to lipophilicity. Reactivity is dominated by the electrophilic chlorine atom, which participates in nucleophilic displacements with amines or thiols.

Applications and Industrial Relevance

Pharmaceutical Intermediate

4-phenylpiperidine derivatives are prevalent in drug discovery, particularly as analgesics and antipsychotics . While 1-(Chloroacetyl)-4-phenylpiperidine itself is not cited as an active pharmaceutical ingredient, its structure aligns with intermediates used in the synthesis of receptor-targeting molecules. For example, chloroacetylation is a key step in producing covalent inhibitors that form irreversible bonds with target enzymes.

Chemical Synthesis

The compound serves as a precursor in heterocyclic chemistry. Its chloroacetyl group can undergo:

-

Nucleophilic substitution with primary amines to form secondary amides.

-

Cross-coupling reactions via palladium catalysis to introduce aryl or alkyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume